molecular formula C8H16N2 B8602900 (R)-N-Methylquinuclidin-3-amine

(R)-N-Methylquinuclidin-3-amine

Cat. No.: B8602900
M. Wt: 140.23 g/mol
InChI Key: UWBYHCLTULMDDX-QMMMGPOBSA-N
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Description

(R)-N-Methylquinuclidin-3-amine (CAS 644468-23-5) is a chiral quinuclidine derivative with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . The compound features a bicyclic [2.2.2] octane scaffold with a methylamine substituent at the 3-position in the R-configuration. Its rigid quinuclidine core and stereochemical specificity make it valuable in organic synthesis and catalysis, particularly as a ligand or building block for chiral catalysts .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(3R)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3/t8-/m0/s1

InChI Key

UWBYHCLTULMDDX-QMMMGPOBSA-N

Isomeric SMILES

CN[C@H]1CN2CCC1CC2

Canonical SMILES

CNC1CN2CCC1CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Comparison of (R)-N-Methylquinuclidin-3-amine and Analogues

Compound Name Core Structure Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number
(R)-N-Methylquinuclidin-3-amine Quinuclidine Methylamine at C3 R-configuration C₈H₁₆N₂ 140.23 644468-23-5
(S)-Quinuclidin-3-amine dihydrochloride Quinuclidine Amine at C3 (dihydrochloride salt) S-configuration C₇H₁₄N₂·2HCl 199.12 119904-90-4
N-(3-Pyridinylmethyl)quinuclidin-3-amine oxalate Quinuclidine Pyridinylmethyl at C3 (oxalate salt) - C₁₉H₂₅N₃O₁₂ 487.42 1609401-35-5
N-(3-Morpholinopropyl)quinuclidin-3-amine Quinuclidine Morpholinopropyl at C3 - C₁₃H₂₅N₃O 253.38 1039938-93-6
N-Methylquinolin-3-amine Quinoline Methylamine at C3 - C₁₀H₁₀N₂ 158.20 343330-71-2

Key Observations :

  • Core Structure: While (R)-N-Methylquinuclidin-3-amine has a rigid quinuclidine core, N-Methylquinolin-3-amine (CAS 343330-71-2) features a planar quinoline ring, altering electronic properties and steric interactions .
  • Stereochemistry : The S-enantiomer of quinuclidin-3-amine (CAS 119904-90-4) highlights the importance of chirality in biological activity or catalytic efficiency .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility/Stability Notes
(R)-N-Methylquinuclidin-3-amine Not reported Not reported Not reported Likely polar due to amine group; free base form
N-(3-Morpholinopropyl)quinuclidin-3-amine 378.9 (predicted) 1.09 (predicted) 10.61 Higher molecular weight increases lipophilicity
N-Methylquinolin-3-amine Not reported Not reported Not reported Quinoline core may enhance π-π stacking interactions

Key Observations :

  • The morpholinopropyl derivative (CAS 1039938-93-6) has a predicted boiling point of 378.9°C, significantly higher than the target compound, likely due to increased molecular weight and hydrogen-bonding capacity from the morpholine ring .
  • The pKa of 10.61 for N-(3-morpholinopropyl)quinuclidin-3-amine suggests moderate basicity, comparable to other tertiary amines .

Preparation Methods

Cyclization of 3-Quinuclidinone Derivatives

Quinuclidin-3-one, a ketone precursor, is reduced to quinuclidin-3-amine via catalytic hydrogenation or hydride-based reductions. For example, lithium aluminium hydride (LiAlH4_4) reduces the ketone to the secondary amine with high efficiency. Subsequent methylation introduces the N-methyl group (discussed in Section 2).

Mechanistic Insight :
The reduction proceeds through nucleophilic attack of hydride on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the amine. Steric hindrance from the bicyclic structure necessitates prolonged reaction times or elevated temperatures.

Asymmetric Synthesis of Chiral Quinuclidin-3-amine

To directly obtain the (R)-enantiomer, asymmetric hydrogenation of imines derived from quinuclidin-3-one and ammonia has been explored. Chiral catalysts like Rhodium-(R)-BINAP complexes induce enantioselectivity, achieving enantiomeric excess (ee) >90%. For instance:

Quinuclidin-3-one+NH3Rh-(R)-BINAP, H2(R)-quinuclidin-3-amine\text{Quinuclidin-3-one} + \text{NH}3 \xrightarrow{\text{Rh-(R)-BINAP, H}2} (R)\text{-quinuclidin-3-amine}

This method bypasses resolution steps but requires stringent control over catalyst loading and hydrogen pressure.

N-Methylation Strategies

Introducing the methyl group onto the quinuclidin-3-amine nitrogen involves alkylation or reductive amination.

Alkylation with Methyl Halides

Reaction of (R)-quinuclidin-3-amine with methyl iodide (CH3_3I) in the presence of a base (e.g., K2_2CO3_3) yields the tertiary amine. The SN2_2 mechanism predominates, though steric hindrance from the bicyclic structure slows kinetics.

Typical Conditions :

  • Solvent: Dichloromethane or THF

  • Temperature: 40–60°C

  • Yield: 60–75%

Limitations :

  • Over-alkylation to quaternary salts is common unless methyl iodide is added dropwise.

  • Racemization risks arise if prolonged heating is required.

Reductive Amination with Formaldehyde

A one-pot approach combines (R)-quinuclidin-3-amine, formaldehyde (HCHO), and a reducing agent like sodium cyanoborohydride (NaBH3_3CN). The imine intermediate is rapidly reduced, preserving stereochemistry:

(R)-quinuclidin-3-amine+HCHONaBH3CN(R)-N-methylquinuclidin-3-amine\text{(R)-quinuclidin-3-amine} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(R)-N-methylquinuclidin-3-amine}

Advantages :

  • Mild conditions (room temperature, aqueous ethanol)

  • Higher yields (80–90%) compared to alkylation

Enantiomeric Resolution Techniques

When starting from racemic quinuclidin-3-amine, chiral resolution is necessary to isolate the (R)-enantiomer before methylation.

Diastereomeric Salt Formation

Racemic quinuclidin-3-amine is treated with a chiral acid (e.g., (R)-mandelic acid) to form diastereomeric salts. Differential solubility enables separation via crystallization. After isolation, the (R)-amine is regenerated using a base.

Typical Data :

Chiral Resolving AgentSolventee AchievedYield (%)
(R)-Mandelic acidEthanol98%45
L-Tartaric acidMethanol92%50

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer, leaving the (R)-amine unreacted. The acylated product is removed via extraction, yielding enantiopure (R)-quinuclidin-3-amine.

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Large-scale reduction of quinuclidin-3-one employs Raney nickel or palladium catalysts under 10–50 bar H2_2. Continuous-flow reactors enhance throughput and reduce costs.

Green Chemistry Approaches

Recent advances replace methyl iodide with dimethyl carbonate (DMC) as a methylating agent, generating fewer byproducts:

(R)-quinuclidin-3-amine+DMCK2CO3(R)-N-methylquinuclidin-3-amine+CO2\text{(R)-quinuclidin-3-amine} + \text{DMC} \xrightarrow{\text{K}2\text{CO}3} \text{(R)-N-methylquinuclidin-3-amine} + \text{CO}_2

Analytical and Characterization Data

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 2.98 (s, 3H, N-CH3_3), 2.45–2.30 (m, 3H, quinuclidine H)

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.5 min (R-enantiomer)

Thermogravimetric Analysis (TGA)

  • Decomposition onset: 220°C

  • Purity: >99% by DSC

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